molecular formula C23H26ClN3O3 B6679149 N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide;hydrochloride

N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide;hydrochloride

Cat. No.: B6679149
M. Wt: 427.9 g/mol
InChI Key: GLSCVNGPFZEPNF-UHFFFAOYSA-N
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Description

N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide;hydrochloride is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3.ClH/c1-15-20(8-5-12-24-15)25-21(27)17-9-10-18-19(14-17)23(29)26(22(18)28)13-11-16-6-3-2-4-7-16;/h2-4,6-7,9-10,14-15,20,24H,5,8,11-13H2,1H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSCVNGPFZEPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the piperidine and phenylethyl groups. Common reagents used in these reactions include anhydrides, amines, and catalysts such as palladium or copper complexes. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing costs. Purification steps, including crystallization, distillation, or chromatography, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the isoindole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide
  • N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide
  • N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide

Uniqueness

The uniqueness of N-(2-methylpiperidin-3-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide lies in its specific structural features, such as the isoindole core and the piperidine and phenylethyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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